molecular formula C8H17NO2 B13170151 2-(Piperidin-1-yl)propane-1,3-diol

2-(Piperidin-1-yl)propane-1,3-diol

Cat. No.: B13170151
M. Wt: 159.23 g/mol
InChI Key: VMNUROHFHDPJGJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)propane-1,3-diol is a chemical compound that features a piperidine ring attached to a propane-1,3-diol backbone. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and bioactive molecules . The presence of both piperidine and diol functionalities in this compound makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)propane-1,3-diol can be achieved through various methods. One common approach involves the reaction of piperidine with epichlorohydrin, followed by hydrolysis to yield the desired diol . Another method includes the use of piperidine and glycidol under basic conditions to form the compound . These reactions typically require mild to moderate temperatures and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as iridium complexes can be employed to facilitate the reaction, and the use of microwave irradiation has been explored to enhance reaction rates . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)propane-1,3-diol involves its interaction with various molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity . The diol groups can participate in enzymatic reactions, acting as substrates or inhibitors . These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)propane-1,3-diol is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of piperidine and diol functionalities makes it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-piperidin-1-ylpropane-1,3-diol

InChI

InChI=1S/C8H17NO2/c10-6-8(7-11)9-4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

VMNUROHFHDPJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CO)CO

Origin of Product

United States

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